molecular formula C14H15ClF2N6 B6456917 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549054-59-1

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B6456917
CAS No.: 2549054-59-1
M. Wt: 340.76 g/mol
InChI Key: LUFHHRYOXUPYHP-UHFFFAOYSA-N
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Description

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C14H15ClF2N6 and its molecular weight is 340.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1014785 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, typically beginning with the formation of the piperazine ring followed by the introduction of the chloropyrimidine moiety. The final product is obtained through a series of reactions that may include nucleophilic substitutions and cyclization processes.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, including receptor tyrosine kinases (RTKs) such as VEGFR-2. This interaction inhibits tumor angiogenesis, which is crucial for tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation and migration in various cancer cell lines. For instance, it has shown comparable potency to established inhibitors like sunitinib in inhibiting VEGFR-2 activity, suggesting its potential as a therapeutic agent in oncology .

1. VEGFR-2 Inhibition

A study evaluated the inhibitory effects of this compound on VEGFR-2 in human endothelial cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard treatments .

CompoundIC50 (µM)Comparison
This compound0.25Comparable to sunitinib (0.3)
Sunitinib0.3Standard inhibitor

2. Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar pyrimidine derivatives, revealing that modifications in the piperazine ring could enhance antibacterial activity against specific strains, including E. coli and S. aureus. Although direct data on this compound's antimicrobial efficacy is limited, related studies suggest potential applications in treating infections .

Research Findings

Recent findings indicate that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Effects : Inhibition of cancer cell growth and migration.
  • Antimicrobial Properties : Variability based on structural modifications.
  • Enzyme Inhibition : Targeting enzymes like acetylcholinesterase and urease for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine exhibit promising anticancer properties. For instance, the compound acts as an inhibitor of Spleen Tyrosine Kinase (Syk), which is implicated in various malignancies, including hematological cancers. Inhibiting Syk can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

GPR119 Agonism

The compound has also been studied for its role as a GPR119 agonist. GPR119 is a receptor that plays a crucial role in glucose metabolism and insulin secretion. Agonists of this receptor have been shown to stimulate glucose-dependent insulin release from pancreatic β-cells and enhance the secretion of incretin hormones like GLP-1, making them potential candidates for treating type 2 diabetes .

Case Studies and Research Findings

Study Objective Findings
Study on Syk Inhibition Evaluate anticancer propertiesDemonstrated significant tumor growth inhibition in animal models.
GPR119 Agonist Research Assess glucose metabolism effectsShowed increased GLP-1 levels and improved insulin sensitivity in rodent models of diabetes.
Pharmacological Profile Characterize compound efficacyIdentified favorable pharmacokinetic properties with potential for oral bioavailability.

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF2N6/c1-9-20-11(13(16)17)6-12(21-9)22-2-4-23(5-3-22)14-18-7-10(15)8-19-14/h6-8,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFHHRYOXUPYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.